Pyrene-PEG2-azide

描述

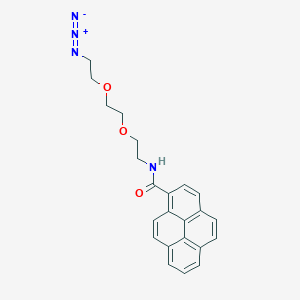

Structure

3D Structure

属性

分子式 |

C23H22N4O3 |

|---|---|

分子量 |

402.4 g/mol |

IUPAC 名称 |

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]pyrene-1-carboxamide |

InChI |

InChI=1S/C23H22N4O3/c24-27-26-11-13-30-15-14-29-12-10-25-23(28)20-9-7-18-5-4-16-2-1-3-17-6-8-19(20)22(18)21(16)17/h1-9H,10-15H2,(H,25,28) |

InChI 键 |

CXNRBKHYGKLDHH-UHFFFAOYSA-N |

外观 |

Solid powder |

纯度 |

>96% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO, DMF, DCM |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Pyrene-PEG2-azide |

产品来源 |

United States |

Foundational & Exploratory

Pyrene-PEG2-azide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Pyrene-PEG2-azide is a versatile, fluorescent chemical probe that serves as a cornerstone in modern bioconjugation and drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its properties, synthesis, and applications, complete with experimental protocols and characterization data.

Core Concepts: Structure and Function

This compound, systematically named N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)pyrene-1-carboxamide, is a bifunctional molecule featuring a pyrene moiety and a terminal azide group, connected by a hydrophilic diethylene glycol (PEG2) linker.[1]

-

Pyrene Moiety: A polycyclic aromatic hydrocarbon that exhibits strong intrinsic fluorescence, making it an excellent reporter group for imaging and detection applications.[2] Its excitation and emission spectra are well-characterized, allowing for sensitive detection in various biological assays.

-

PEG2 Linker: The diethylene glycol spacer enhances the aqueous solubility of the molecule, which is crucial for its use in biological systems.[3] The flexibility and length of the PEG linker can also be critical in applications like PROTAC development, where it influences the formation of the ternary complex.[4]

-

Azide Group: This functional group is the reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This highly efficient and specific reaction allows for the covalent attachment of this compound to molecules containing an alkyne group.

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

| Identifier | Value |

| IUPAC Name | N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)pyrene-1-carboxamide |

| CAS Number | 2135330-58-2 |

| Chemical Formula | C₂₃H₂₂N₄O₃ |

| Molecular Weight | 402.45 g/mol |

| Exact Mass | 402.1692 |

| Property | Value |

| Appearance | Yellow viscous liquid or solid |

| Purity | ≥95% |

| Solubility | Soluble in DMSO, DMF, DCM |

| Storage | Store at -20°C, desiccated and protected from light |

| Spectroscopic Property | Wavelength (nm) |

| Excitation Maximum | ~339 nm |

| Emission Maximum | ~384 nm |

Characterization Data

Precise characterization is essential for ensuring the quality and reliability of this compound in experimental settings.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 403.1765 | Typically reported by suppliers |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available, experimentally acquired ¹H and ¹³C NMR spectra for this compound are limited, the expected chemical shifts can be predicted based on the structure and data from its precursors, pyrene-1-carboxylic acid and 2-(2-(2-azidoethoxy)ethoxy)ethanamine.

Note: The following are predicted assignments and may vary slightly from experimental data.

¹H NMR (predicted):

-

Pyrene protons: Multiple signals in the aromatic region (~8.0-9.0 ppm).

-

PEG protons: A series of triplets and multiplets in the range of ~3.5-4.0 ppm.

-

Amide proton: A broad singlet or triplet around ~7.0-8.0 ppm.

-

Azide-adjacent protons: A triplet around ~3.4 ppm.

¹³C NMR (predicted):

-

Pyrene carbons: Multiple signals in the aromatic region (~120-135 ppm).

-

Carbonyl carbon: A signal around ~165-170 ppm.

-

PEG carbons: Signals in the range of ~40-70 ppm.

-

Azide-adjacent carbon: A signal around ~50 ppm.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in bioconjugation via click chemistry.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the synthesis of the amino-PEG2-azide linker followed by its coupling with pyrene-1-carboxylic acid.

Step 1: Synthesis of 2-(2-(2-azidoethoxy)ethoxy)ethanamine

This protocol is adapted from established methods for the synthesis of amino-PEG-azide linkers.

Materials:

-

2-[2-(2-Chloroethoxy)ethoxy]ethanamine

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-[2-(2-Chloroethoxy)ethoxy]ethanamine and an excess of sodium azide (typically 1.5-3 equivalents) in DMF.

-

Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with deionized water.

-

Extract the aqueous layer with ethyl acetate multiple times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-(2-azidoethoxy)ethoxy)ethanamine.

Step 2: Amide Coupling of Pyrene-1-carboxylic Acid and 2-(2-(2-azidoethoxy)ethoxy)ethanamine

This protocol utilizes standard peptide coupling reagents.

Materials:

-

Pyrene-1-carboxylic acid

-

2-(2-(2-azidoethoxy)ethoxy)ethanamine (from Step 1)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve pyrene-1-carboxylic acid, EDC (1.2 eq.), and HOBt (1.2 eq.) in DCM or DMF.

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add a solution of 2-(2-(2-azidoethoxy)ethoxy)ethanamine (1.0 eq.) and TEA or DIPEA (2-3 eq.) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture if a precipitate (e.g., DCU from DCC) has formed.

-

Dilute the filtrate with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for labeling an alkyne-containing biomolecule with this compound.

Materials:

-

This compound

-

Alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

-

Phosphate-buffered saline (PBS) or another suitable aqueous buffer

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare stock solutions:

-

This compound in DMSO (e.g., 10 mM).

-

Alkyne-modified biomolecule in a suitable buffer.

-

CuSO₄ in deionized water (e.g., 50 mM).

-

Sodium ascorbate in deionized water (e.g., 500 mM, prepare fresh).

-

THPTA or TBTA in DMSO or water (e.g., 100 mM).

-

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with a molar excess of this compound (typically 2-10 equivalents).

-

Add the copper-chelating ligand (THPTA or TBTA) to the mixture.

-

Add CuSO₄ to the reaction mixture. The final concentration of copper is typically in the range of 50-500 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.

-

Incubate the reaction at room temperature for 1-4 hours, or as optimized for the specific biomolecule. The reaction can be protected from light to prevent photobleaching of the pyrene fluorophore.

-

The labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or precipitation.

-

The efficiency of labeling can be assessed by fluorescence spectroscopy or mass spectrometry.

Applications in Research and Drug Development

This compound is a valuable tool in a variety of research areas due to its unique combination of properties.

Bioconjugation and Fluorescent Labeling

The primary application of this compound is the fluorescent labeling of biomolecules. Its azide functionality allows for its specific attachment to alkyne-modified proteins, nucleic acids, lipids, or other molecules of interest. The attached pyrene moiety then serves as a sensitive fluorescent probe for:

-

Fluorescence Microscopy: Visualizing the localization and trafficking of labeled molecules within cells.

-

Flow Cytometry: Quantifying labeled cells or molecules.

-

Fluorescence Resonance Energy Transfer (FRET): Studying molecular interactions and conformational changes.

PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This compound can be used as a fluorescent linker in the synthesis of PROTACs. The modular nature of PROTACs allows for the synthesis of a library of compounds with different linkers to optimize degradation efficiency. The use of a fluorescent linker like this compound facilitates the study of PROTAC mechanism of action, including cellular uptake, target engagement, and ternary complex formation.

Signaling Pathways and Experimental Workflows

The primary workflow involving this compound is in the construction and evaluation of PROTACs.

Caption: Workflow for PROTAC synthesis and evaluation using this compound.

This workflow illustrates the synthesis of a fluorescent PROTAC using this compound via click chemistry, followed by its application in cellular assays to determine its efficacy in promoting the degradation of a target protein. The intrinsic fluorescence of the pyrene linker allows for direct measurement of cellular uptake and can be utilized in various biophysical assays to study target engagement.

References

Pyrene-PEG2-Azide: A Comprehensive Technical Guide for Advanced Biological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene-PEG2-azide is a versatile bifunctional molecule that integrates the unique photophysical properties of pyrene with the biocompatibility and flexibility of a polyethylene glycol (PEG) linker, terminating in a reactive azide group. This strategic design makes it an invaluable tool in chemical biology, drug delivery, and materials science. The pyrene moiety serves as a sensitive fluorescent probe, whose emission spectrum is highly dependent on its local microenvironment, making it ideal for studying molecular interactions and conformational changes. The hydrophilic PEG linker enhances aqueous solubility and provides a flexible spacer, minimizing steric hindrance in bioconjugation reactions. The terminal azide group enables covalent attachment to a wide array of molecules and biomolecules through highly efficient and specific "click chemistry" reactions. This guide provides an in-depth overview of the chemical properties, experimental applications, and technical protocols for this compound.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research. These properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)pyrene-1-carboxamide | [1][2] |

| Synonyms | This compound | [1][2] |

| CAS Number | 2135330-58-2 | [2] |

| Molecular Formula | C₂₃H₂₂N₄O₃ | |

| Molecular Weight | 402.45 g/mol | |

| Appearance | Solid powder | |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO, DMF, DCM, and Chloroform. The PEG linker enhances water solubility. | |

| Fluorescence | Excitation: ~343 nm, Emission: ~377 nm and 397 nm (monomer). Sensitive to environment; can form excimers. | |

| Storage Conditions | Store at -20°C for long-term stability, protected from light. Can be shipped at ambient temperature. | |

| Stability | Stable under recommended storage conditions. Avoid strong acids/alkalis and strong oxidizing/reducing agents. |

Key Applications in Research and Development

The unique combination of a fluorescent reporter, a flexible linker, and a reactive handle makes this compound a powerful tool for a variety of applications:

-

Bioconjugation and Labeling: The azide group allows for the covalent attachment of the pyrene probe to alkyne-modified biomolecules such as proteins, peptides, nucleic acids, and lipids via click chemistry. This enables the fluorescent labeling and subsequent tracking of these molecules in biological systems.

-

Cellular Imaging: The intrinsic fluorescence of the pyrene moiety allows for the visualization of labeled biomolecules within cells. The sensitivity of pyrene's fluorescence to its environment can provide insights into the local cellular milieu.

-

Studying Molecular Interactions: Pyrene is well-known for its ability to form excimers (excited-state dimers) when two pyrene molecules are in close proximity (~10 Å). This property can be exploited to study protein-protein interactions, protein folding, and lipid-protein interactions by observing the ratio of monomer to excimer fluorescence.

-

PROTACs and Drug Delivery: this compound can be used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins. The PEG linker can also be incorporated into drug delivery systems to improve their solubility and pharmacokinetic properties.

Experimental Protocols

The primary utility of this compound lies in its ability to participate in click chemistry reactions. The two most common types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of an alkyne-modified protein with this compound using a copper(I) catalyst.

Materials:

-

Alkyne-modified protein in a copper-free buffer (e.g., PBS, HEPES).

-

This compound.

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

-

Reducing agent: Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

-

Copper-chelating ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproinedisulfonic acid (BCS).

-

Degassed buffer.

Procedure:

-

Prepare Protein Solution: Dissolve the alkyne-modified protein in degassed buffer to a final concentration of 1-10 mg/mL.

-

Prepare this compound Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified protein solution.

-

This compound stock solution (to a final concentration of 2-10 molar excess over the protein).

-

(Optional) Copper-chelating ligand (to a final concentration of 5-fold molar excess over CuSO₄).

-

-

Initiate the Reaction:

-

Add the CuSO₄ stock solution to the reaction mixture (final concentration ~50-100 µM).

-

Immediately add the freshly prepared sodium ascorbate stock solution (final concentration ~1-5 mM).

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

Purification: Remove the excess reagents and byproducts by size-exclusion chromatography, dialysis, or spin filtration.

-

Characterization: Confirm the labeling efficiency by fluorescence spectroscopy, SDS-PAGE with in-gel fluorescence scanning, or mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the labeling of biomolecules in living cells that have been metabolically engineered to incorporate a strained alkyne (e.g., dibenzocyclooctyne - DBCO).

Materials:

-

Live cells cultured with a strained alkyne-modified metabolic precursor.

-

This compound.

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope.

Procedure:

-

Metabolic Labeling: Culture cells in a medium supplemented with a strained alkyne-modified metabolic precursor (e.g., an amino acid or sugar analog) for a sufficient time to allow for incorporation into biomolecules.

-

Prepare Labeling Solution: Prepare a stock solution of this compound in DMSO and dilute it in pre-warmed cell culture medium to the desired final concentration (typically 10-50 µM).

-

Labeling:

-

Wash the metabolically labeled cells twice with pre-warmed PBS.

-

Add the this compound labeling solution to the cells.

-

Incubate the cells at 37°C for 30-120 minutes, protected from light.

-

-

Washing: Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unreacted probe.

-

Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for pyrene (e.g., DAPI filter set).

Visualizing Experimental Workflows and Pathways

Click Chemistry Reaction Workflow

The following diagram illustrates the general workflow for a bioconjugation experiment using this compound.

Caption: General workflow for bioconjugation using this compound.

Conceptual Signaling Pathway Investigation

This diagram shows a conceptual workflow for using a this compound labeled protein to study a cellular signaling pathway.

Caption: Workflow for studying a signaling pathway with a labeled protein.

Conclusion

This compound is a highly effective and versatile chemical tool for researchers in the life sciences. Its combination of environmentally sensitive fluorescence, biocompatible linker, and reactive azide handle enables a wide range of applications, from the fundamental study of biomolecular interactions to the development of novel therapeutic and diagnostic agents. The detailed protocols and conceptual workflows provided in this guide serve as a starting point for the successful implementation of this compound in advanced research endeavors. As the fields of chemical biology and drug discovery continue to evolve, the utility of well-designed molecular probes like this compound will undoubtedly continue to expand.

References

An In-depth Technical Guide to Pyrene-PEG2-azide: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyrene-PEG2-azide, a fluorescent-labeled polyethylene glycol (PEG) derivative increasingly utilized in biomedical research and drug development. This document details its chemical structure, a plausible synthetic route with experimental protocols, and its key applications, particularly in bioconjugation via "Click Chemistry."

Chemical Structure and Properties

This compound is a bifunctional molecule that incorporates a fluorescent pyrene moiety, a hydrophilic diethylene glycol (PEG2) spacer, and a reactive azide group. The pyrene group serves as a fluorescent reporter, enabling the tracking and visualization of labeled biomolecules. The PEG linker enhances water solubility and provides spatial separation between the pyrene label and the target molecule, minimizing potential steric hindrance.[1][2] The terminal azide group allows for covalent attachment to alkyne-containing molecules through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "Click Chemistry" reactions.[1][3][4]

The IUPAC name for this compound is N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)pyrene-1-carboxamide. Its structure is characterized by a pyrene core linked to a PEG chain via a stable amide bond, with a terminal azide group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2135330-58-2 | |

| Chemical Formula | C₂₃H₂₂N₄O₃ | |

| Molecular Weight | 402.45 g/mol | |

| Exact Mass | 402.1692 | |

| Appearance | Solid | |

| Purity | >95% (typical) | |

| Solubility | Soluble in Chloroform, DCM | |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark environment. |

Synthesis of this compound

A plausible and common synthetic strategy for this compound involves a two-step process: the activation of 1-pyrenecarboxylic acid and its subsequent amidation with amino-PEG2-azide.

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Activation of 1-Pyrenecarboxylic Acid

-

Materials: 1-pyrenecarboxylic acid, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS), and anhydrous dimethylformamide (DMF).

-

Procedure:

-

Dissolve 1-pyrenecarboxylic acid in anhydrous DMF.

-

Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the resulting solution containing the NHS-activated pyrene ester is used directly in the next step without isolation.

-

Step 2: Amidation with Amino-PEG2-Azide

-

Materials: Solution of NHS-activated pyrene ester from Step 1, Amino-PEG2-azide, and N,N-Diisopropylethylamine (DIPEA).

-

Procedure:

-

To the solution of the activated pyrene ester, add Amino-PEG2-azide (1.0 equivalent).

-

Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.

-

Stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS to confirm the formation of the product.

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield pure this compound.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Applications in Research and Drug Development

This compound is a versatile tool for researchers, particularly in the fields of chemical biology and drug delivery. Its primary application lies in its ability to be conjugated to various biomolecules and nanoparticles through "Click Chemistry."

Bioconjugation via Click Chemistry

The azide functionality of this compound allows for its efficient and specific ligation to alkyne-modified biomolecules. This is invaluable for:

-

Labeling and Tracking: Proteins, nucleic acids, and other biomolecules can be fluorescently labeled to study their localization, trafficking, and interactions within cellular systems.

-

Drug Delivery Systems: this compound can be conjugated to drug delivery vehicles such as nanoparticles, liposomes, or polymers. The pyrene moiety can be used to track the biodistribution and cellular uptake of these delivery systems.

-

PROTACs: It serves as a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins.

Caption: Workflow for bioconjugation using this compound.

References

An In-depth Technical Guide to Pyrene-PEG2-azide: A Fluorescent Probe for Bioconjugation and Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrene-PEG2-azide is a versatile bifunctional molecule widely utilized in biomedical research and drug development. It integrates the unique environmental sensitivity of the pyrene fluorophore with the biocompatibility and solubility-enhancing properties of a polyethylene glycol (PEG) linker, and the specific reactivity of an azide group for "click" chemistry. This guide details the core mechanism of action of this compound, which is centered on its role as a fluorescent labeling agent for the tracking and analysis of biomolecules. We provide an overview of its chemical properties, detailed experimental protocols for its application in bioconjugation and cellular imaging, and a summary of its photophysical characteristics.

Introduction: The Molecular Architecture and Function of this compound

This compound is a chemical tool, not a therapeutic agent with a mechanism of action in the traditional sense of drug-target interaction that modulates a signaling pathway. Its function is to be covalently attached to a molecule of interest, thereby rendering it fluorescent for visualization and tracking. The molecule's utility is derived from its three key components:

-

Pyrene: A polycyclic aromatic hydrocarbon that serves as a fluorescent reporter. Its emission spectrum is highly sensitive to the local microenvironment, making it a valuable probe for studying molecular interactions and conformational changes.[1] Pyrene exhibits a long fluorescence lifetime and can form "excimers" (excited-state dimers) when two pyrene molecules are in close proximity, resulting in a distinct, red-shifted emission that can be used to monitor processes like protein oligomerization or lipid bilayer dynamics.

-

PEG2 (Polyethylene Glycol Linker): A short, hydrophilic two-unit polyethylene glycol spacer. The PEG linker enhances the water solubility of the often-hydrophobic pyrene moiety, which is crucial for applications in aqueous biological systems.[2] It also provides a flexible spacer between the pyrene and the target molecule, minimizing potential steric hindrance and preserving the biological activity of the conjugated molecule.

-

Azide Group (-N3): This functional group is the reactive handle for covalent conjugation. The azide group readily participates in highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), with alkyne-functionalized molecules.[3] This allows for the precise and stable labeling of a wide range of biomolecules, including proteins, peptides, nucleic acids, and small molecule drugs.

Core Application: Fluorescent Labeling via Click Chemistry

The primary "mechanism of action" for this compound is its application in fluorescently labeling target molecules through a copper-catalyzed click reaction. This process involves the formation of a stable triazole ring, covalently linking the pyrene-PEG moiety to an alkyne-containing target molecule.

References

Understanding the Hydrophilicity of Pyrene-PEG2-Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrophilicity of Pyrene-PEG2-azide, a fluorescent labeling reagent increasingly utilized in biomedical research and drug development. Understanding the hydrophilic nature imparted by the polyethylene glycol (PEG) linker is crucial for its effective application in aqueous environments for bioconjugation, imaging, and targeted drug delivery.

Core Concepts: The Interplay of a Hydrophobic Core and a Hydrophilic Linker

This compound is an amphiphilic molecule composed of two key functional domains: a hydrophobic polycyclic aromatic hydrocarbon (pyrene) and a hydrophilic short-chain polyethylene glycol (PEG) linker. The pyrene moiety is a well-known fluorescent probe, but it is inherently hydrophobic with a high octanol-water partition coefficient (LogP)[1][2][3]. This lipophilicity can lead to poor solubility in aqueous buffers, aggregation, and non-specific binding to hydrophobic surfaces, limiting its utility in biological systems.

To counteract this, a diethylene glycol (PEG2) linker is incorporated. PEG is a highly biocompatible and hydrophilic polymer known to enhance the water solubility and stability of conjugated molecules[4][5]. The PEG linker in this compound acts as a "hydrophilicity reservoir," effectively shielding the hydrophobic pyrene core and rendering the entire molecule more soluble and stable in aqueous solutions. This enhanced water solubility is a critical feature that facilitates its use in "click chemistry" reactions for labeling biomolecules such as proteins, peptides, and nucleic acids in their native aqueous environments.

Quantitative Data Summary

| Property | Component/Molecule | Value/Description | Reference |

| LogP (Octanol/Water Partition Coefficient) | Pyrene | High (experimentally determined values for similar PAHs range from 6.44 to 7.71) | |

| Aqueous Solubility | Pyrene | Insoluble | |

| Aqueous Solubility | Pyrene-PEG-Amine/COOH | Soluble in water and aqueous buffer | |

| Solubility in Organic Solvents | This compound | Soluble in DMSO, DMF, DCM | BroadPharm Product Page |

| Function of PEG Linker | PEG (Polyethylene Glycol) | Enhances water solubility, stability, and biocompatibility; reduces aggregation. |

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol outlines a general procedure for labeling an alkyne-containing biomolecule with this compound.

Materials:

-

This compound

-

Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Degassed, deionized water or appropriate aqueous buffer (e.g., PBS)

-

Organic solvent for dissolving this compound (e.g., DMSO or DMF)

-

Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Prepare a stock solution of the alkyne-modified biomolecule in a suitable aqueous buffer.

-

Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water), and the copper ligand (e.g., 50 mM THPTA in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration in buffer.

-

Add the this compound stock solution to achieve the desired molar excess (typically 2-10 fold excess over the biomolecule).

-

Add the copper ligand to the reaction mixture.

-

Add the CuSO4 solution to the mixture.

-

Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper is typically in the range of 0.1 to 1 mM.

-

-

Incubation:

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as fluorescence spectroscopy or mass spectrometry to determine the extent of labeling.

-

-

Purification:

-

Upon completion, remove the excess reagents and copper catalyst from the labeled biomolecule using an appropriate purification method such as size exclusion chromatography, dialysis, or spin filtration.

-

Conceptual Protocol for Determining the Octanol-Water Partition Coefficient (LogP)

This protocol provides a conceptual framework for experimentally determining the LogP of this compound, a key indicator of its hydrophilicity/lipophilicity.

Principle:

The shake-flask method is a standard technique to determine the LogP of a compound. It involves measuring the concentration of the solute in two immiscible phases, n-octanol and water, after they have reached equilibrium.

Materials:

-

This compound

-

n-Octanol (reagent grade)

-

Water (HPLC grade)

-

Separatory funnel

-

UV-Vis spectrophotometer or fluorescence spectrophotometer

-

Vortex mixer or shaker

Procedure:

-

Phase Saturation:

-

Mix equal volumes of n-octanol and water in a separatory funnel and shake vigorously for several hours to ensure mutual saturation.

-

Allow the phases to separate completely.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the water-saturated n-octanol phase at a known concentration.

-

-

Partitioning:

-

Add a known volume of the this compound stock solution to a separatory funnel containing a known volume of the n-octanol-saturated water phase.

-

Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the solute between the two phases.

-

Allow the phases to separate completely.

-

-

Concentration Measurement:

-

Carefully separate the n-octanol and aqueous phases.

-

Measure the concentration of this compound in each phase using a suitable analytical technique. Given its fluorescent nature, fluorescence spectroscopy would be a highly sensitive method. A standard curve in each phase should be prepared to accurately quantify the concentration.

-

-

LogP Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

-

The LogP is the logarithm (base 10) of the partition coefficient: LogP = log10([Concentration in Octanol] / [Concentration in Water]).

-

Visualizations

References

- 1. Dibenzo(a,l)pyrene | C24H14 | CID 9119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzo(E)Pyrene | C20H12 | CID 9128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzo[a]pyrene (CAS 50-32-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]

The Versatility of Pyrene Fluorescence: An In-depth Technical Guide for Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Pyrene, a polycyclic aromatic hydrocarbon, has long been a workhorse in the field of fluorescence spectroscopy. Its unique photophysical properties, particularly its sensitivity to the local microenvironment and its ability to form an excited-state dimer (excimer), make it an invaluable tool for probing a wide array of biological phenomena. This technical guide provides a comprehensive overview of the core applications of pyrene fluorescence in biology, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Fundamental Principles of Pyrene Fluorescence

The utility of pyrene as a biological probe stems from two key fluorescence characteristics: the monomer emission's sensitivity to solvent polarity and the formation of a distinct excimer fluorescence signal upon spatial proximity of two pyrene molecules.

1.1. Monomer Emission and the "Py" Value: A Reporter of Microenvironment Polarity

The fluorescence emission spectrum of a pyrene monomer exhibits a characteristic fine structure with five distinct vibronic bands. The relative intensity of the first vibronic peak (I1 at ~373 nm) to the third vibronic peak (I3 at ~383 nm) is highly sensitive to the polarity of the pyrene's immediate surroundings.[1] This intensity ratio, known as the Py value (I1/I3) , is a powerful indicator of the hydrophobicity of the probe's microenvironment. In nonpolar, hydrophobic environments, the I3 peak is more intense, resulting in a lower Py value. Conversely, in polar, hydrophilic environments, the I1 peak dominates, leading to a higher Py value. This property is extensively used to study protein folding, membrane-protein interactions, and the formation of hydrophobic pockets in biomolecules.[2][3]

1.2. Excimer Fluorescence: A Molecular Ruler for Proximity Sensing

When two pyrene molecules are in close proximity (approximately 3-10 Å) and one is in an excited state, they can form a transient excited-state dimer known as an excimer .[1][3] The excimer has a distinct, broad, and red-shifted fluorescence emission centered at around 470-500 nm, which is easily distinguishable from the structured monomer emission in the 370-400 nm range. The ratio of the excimer fluorescence intensity (IE) to the monomer fluorescence intensity (IM), often denoted as the E/M ratio , provides a quantitative measure of the proximity of the two pyrene moieties. This "molecular ruler" capability is widely exploited to study protein conformational changes, protein-protein interactions, lipid membrane dynamics, and nucleic acid hybridization.

Applications in Protein Science

Pyrene fluorescence is a powerful tool for elucidating protein structure, dynamics, and interactions. Pyrene can be covalently attached to specific sites on a protein, most commonly to the sulfhydryl group of cysteine residues using reagents like pyrene maleimide.

2.1. Probing Protein Conformation and Dynamics

By introducing two pyrene labels at specific locations within a protein, changes in the protein's conformation can be monitored by observing changes in the E/M ratio. An increase in the E/M ratio indicates that the two labeled sites have moved closer together, while a decrease suggests they have moved apart. This approach has been instrumental in studying protein folding and unfolding, domain movements, and ligand-induced conformational changes.

Table 1: Quantitative Analysis of Protein Conformational Changes using Pyrene Excimer Fluorescence

| Biological System | Labeled Sites | Observed Change | E/M Ratio Change | Reference |

| Apolipoprotein E (ApoE) C-terminal domain | Cys223 and Cys255 | Intermolecular helix-helix contact | High excimer intensity observed | |

| E. coli lactose permease | Cys residues in transmembrane helices | Ligand-induced conformational change | Decrease in excimer quenching | |

| Myosin subfragment-1 (S-1) | Labeled ATP/ADP | Nucleotide binding and hydrolysis | ~70% fluorescence quenching upon Pyr-ADP binding |

2.2. Investigating Protein-Protein Interactions and Oligomerization

Pyrene excimer fluorescence can be used to monitor the association of proteins. If two different proteins, each labeled with a single pyrene molecule, interact, an increase in the E/M ratio will be observed as the pyrenes are brought into proximity. This method is valuable for studying protein dimerization, oligomerization, and the assembly of protein complexes.

Caption: Workflow for studying protein conformation using pyrene maleimide labeling.

Elucidating Lipid Membrane Properties and Processes

Pyrene-labeled lipids are powerful probes for investigating the structure and dynamics of biological membranes. The hydrophobic pyrene moiety readily inserts into the lipid bilayer, and its fluorescence properties report on the local lipid environment.

3.1. Monitoring Membrane Fluidity and Phase Transitions

The rate of pyrene excimer formation in a lipid membrane is dependent on the lateral diffusion of the pyrene-labeled lipids. In more fluid membranes, lipids diffuse faster, leading to more frequent encounters and a higher E/M ratio. This principle is used to measure membrane fluidity and to detect lipid phase transitions.

3.2. Studying Membrane Fusion and Fission

Membrane fusion can be monitored by observing the dilution of pyrene-labeled lipids. When vesicles containing a high concentration of pyrene-labeled lipids (high E/M ratio) fuse with unlabeled vesicles, the probes become diluted in the fused membrane, resulting in a decrease in the E/M ratio. This assay provides a powerful tool for studying the mechanisms of viral entry, exocytosis, and other membrane fusion events.

Table 2: Quantitative Data from Pyrene-Based Membrane Fusion Assays

| System | Labeled Component | Event | Observation | Reference |

| Vesicular Stomatitis Virus (VSV) | Viral membrane phospholipids | Fusion with liposomes at low pH | Increase in monomer-to-excimer ratio | |

| Model Liposomes | Phosphatidylethanolamine | Probe dilution upon fusion | Decrease in excimer emission |

Applications in Nucleic Acid Research

Pyrene-modified oligonucleotides have emerged as versatile tools for sensing and studying nucleic acids. Pyrene can be incorporated into the oligonucleotide backbone or attached to the nucleobase or terminus.

4.1. DNA and RNA Hybridization Assays

The fluorescence of a pyrene-labeled oligonucleotide is often quenched in the single-stranded state due to interactions with the nucleobases. Upon hybridization to a complementary target strand, the pyrene moiety is moved into a more rigid and less quenching environment, leading to an increase in fluorescence. Furthermore, if two probes labeled with pyrene are designed to bind to adjacent sites on a target nucleic acid, hybridization brings the two pyrenes into close proximity, resulting in the appearance of excimer fluorescence. This provides a highly specific and sensitive method for detecting specific DNA or RNA sequences.

Table 3: Pyrene Fluorescence in Nucleic Acid Hybridization

| Probe System | Target | Signal Change | E/M Ratio | Reference |

| Two 16-mer probes with terminal pyrene | 32-mer DNA | Excimer formation upon hybridization | Significant increase | |

| Dual pyrene-labeled molecular beacon | Target DNA | Excimer emission upon hybridization | Substantial increase | |

| Pyrene-modified PNA | Complementary DNA | Sequence-specific excimer formation | High mismatch selectivity |

Caption: Detection of nucleic acids using two pyrene-labeled probes.

Sensing and Imaging in Cellular Systems

The sensitivity of pyrene fluorescence to its local environment makes it an excellent scaffold for the development of fluorescent sensors for various analytes and for cellular imaging applications.

5.1. Ratiometric Sensing of Ions and Small Molecules

Pyrene-based probes have been designed to detect a variety of ions and small molecules, including protons (pH), metal ions, and ATP. These sensors often operate on a ratiometric principle, where the binding of the analyte induces a change in the E/M ratio or a shift in the monomer emission spectrum, providing a quantitative and robust readout that is less susceptible to variations in probe concentration or excitation intensity.

5.2. Bioimaging and Drug Delivery

Pyrene's high fluorescence quantum yield and photostability make it suitable for cellular imaging. Pyrene-labeled molecules can be used to visualize the localization and trafficking of proteins, lipids, and drugs within cells. In the context of drug delivery, pyrene fluorescence can be used to monitor the encapsulation and release of drugs from nanocarriers. For instance, the dequenching of pyrene fluorescence can signal the release of a drug from a carrier system.

Experimental Protocols

6.1. Protocol for Labeling Proteins with Pyrene Maleimide

This protocol provides a general guideline for labeling cysteine residues in proteins with N-(1-pyrene)maleimide.

Materials:

-

Protein of interest with accessible cysteine residue(s)

-

N-(1-pyrene)maleimide (in a fresh, anhydrous solvent like DMF or DMSO)

-

Reducing agent (e.g., TCEP or DTT)

-

Degassed reaction buffer (e.g., phosphate or HEPES buffer, pH 7.0-7.5)

-

Size-exclusion chromatography column for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-5 mg/mL.

-

Reduction of Disulfides (Optional but recommended): If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the pyrene maleimide solution to the protein solution. Mix gently and incubate for 2 hours at room temperature or overnight at 4°C in the dark.

-

Quenching the Reaction: The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to react with the excess pyrene maleimide.

-

Purification: Remove the unreacted pyrene maleimide and the quenching agent by size-exclusion chromatography. The labeled protein will typically elute in the void volume or early fractions.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the pyrene (at ~344 nm).

6.2. Protocol for Fluorescence Spectroscopy Measurements

Instrumentation:

-

A spectrofluorometer equipped with a thermostatted cuvette holder.

Procedure:

-

Sample Preparation: Prepare the pyrene-labeled sample in a suitable buffer at a concentration that gives a fluorescence signal in the linear range of the detector.

-

Instrument Settings:

-

Excitation Wavelength: Typically 344 nm for pyrene.

-

Emission Scan Range: 350 nm to 600 nm to capture both monomer and excimer fluorescence.

-

Slit Widths: Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio while minimizing photobleaching.

-

-

Data Acquisition: Record the fluorescence emission spectrum. For kinetic measurements, monitor the fluorescence intensity at the monomer and excimer emission maxima over time.

-

Data Analysis: Calculate the Py value (I1/I3) or the E/M ratio (IE/IM) from the corrected emission spectrum.

Signaling Pathway and Workflow Diagrams

7.1. Monitoring Kinase Activity

Pyrene-based probes can be designed to monitor the activity of kinases, which are key enzymes in cellular signaling pathways. For example, a pyrene-DPA-Zn2+ complex can differentiate between ATP and ADP, allowing for the real-time monitoring of phosphorylation events.

Caption: Monitoring kinase activity through ATP-to-ADP conversion.

7.2. Monitoring GTPase Activity

The activity of small GTPases, which act as molecular switches in numerous signaling pathways, can also be monitored using fluorescent nucleotide analogs. While not directly using pyrene's excimer properties, the principles of fluorescence detection are similar. Fluorescently labeled GTP analogs can be used to measure the rates of GTP hydrolysis by GTPases and the effects of regulatory proteins like GAPs and GEFs.

Caption: The GTPase cycle and points of regulation.

Conclusion

Pyrene fluorescence offers a remarkably versatile and powerful platform for investigating a wide range of biological questions. From probing the subtle conformational changes in a single protein to monitoring the dynamic fusion of cellular membranes, the unique photophysical properties of pyrene provide researchers with a sensitive and quantitative tool. The ability to tailor pyrene-based probes for specific applications, coupled with advancements in fluorescence microscopy and spectroscopy, ensures that pyrene will remain an indispensable fluorophore in the biologist's toolkit for years to come. This guide provides a foundational understanding of the principles and applications of pyrene fluorescence, empowering researchers to design and execute experiments that will further unravel the complexities of biological systems.

References

Pyrene-PEG2-Azide in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The rational design of these heterobifunctional molecules hinges on the careful selection of a warhead for the target protein, an E3 ligase ligand, and a connecting linker. This technical guide focuses on the application of Pyrene-PEG2-azide as a versatile linker component in the development of PROTACs. We will delve into its synthesis, its role in PROTAC construction via click chemistry, and the functional implications of the pyrene and PEG moieties. While the pyrene group offers intriguing possibilities for monitoring PROTAC activity through its fluorescent properties, its role as a direct E3 ligase ligand remains speculative. This guide provides detailed experimental protocols and conceptual frameworks to aid researchers in leveraging this compound for the next generation of targeted protein degraders.

Introduction to PROTAC Technology

PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. A typical PROTAC consists of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2][3]

The Role of this compound in PROTAC Synthesis

This compound is a functionalized linker that offers several advantages for PROTAC development.[4] It incorporates a pyrene moiety, a short polyethylene glycol (PEG) spacer, and a terminal azide group. The azide group is particularly useful as it allows for the facile and efficient conjugation to an alkyne-modified warhead or E3 ligase ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". This modular approach simplifies the synthesis of PROTAC libraries with varying components.

The Pyrene Moiety: A Fluorescent Probe

The pyrene group is a well-known polycyclic aromatic hydrocarbon with distinct fluorescent properties. Its emission spectrum is sensitive to the local microenvironment, making it a valuable tool for studying molecular interactions. In the context of PROTACs, the pyrene moiety can potentially be used to:

-

Monitor ternary complex formation: Changes in the fluorescence of pyrene upon binding to the POI and E3 ligase could provide insights into the kinetics and thermodynamics of ternary complex formation. Techniques such as Fluorescence Resonance Energy Transfer (FRET) and fluorescence polarization could be employed for this purpose.

-

Cellular imaging: The inherent fluorescence of pyrene allows for the visualization of PROTAC distribution and localization within cells using fluorescence microscopy.

It has been hypothesized that the pyrene moiety could act as a ligand for the Von Hippel-Lindau (VHL) E3 ligase. However, there is currently no direct scientific evidence in the reviewed literature to support this claim. The established ligands for VHL are well-documented and do not typically include pyrene-based structures. Therefore, the primary and validated function of the pyrene group in this context is as a fluorescent reporter.

The PEG Linker: Enhancing Physicochemical Properties

The short di-ethylene glycol (PEG2) spacer in this compound contributes to the overall physicochemical properties of the resulting PROTAC. PEG linkers are known to improve the solubility and cell permeability of PROTACs, which are often large molecules with poor pharmacokinetic profiles. The length and composition of the linker are critical determinants of a PROTAC's degradation efficiency (DC50) and maximal degradation (Dmax).

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from a commercially available Pyrene-PEG2-alcohol precursor in a two-step process involving mesylation followed by azidation.

Step 1: Mesylation of Pyrene-PEG2-OH

-

Dissolve Pyrene-PEG2-OH (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Pyrene-PEG2-OMs.

-

The crude product may be used directly in the next step or purified by column chromatography on silica gel.

Step 2: Azidation of Pyrene-PEG2-OMs

-

Dissolve the crude Pyrene-PEG2-OMs (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (3 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis of a PROTAC using this compound via CuAAC

This protocol describes the conjugation of this compound to an alkyne-functionalized warhead targeting a protein of interest. A similar strategy can be used to conjugate it to an alkyne-functionalized E3 ligase ligand.

-

Dissolve the alkyne-functionalized warhead (1 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

-

Add a freshly prepared solution of sodium ascorbate (0.5 equivalents in water).

-

Add copper(II) sulfate pentahydrate (0.1 equivalents in water).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude PROTAC by preparative HPLC to yield the final product.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

-

Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.

Data Presentation

As of the latest literature review, there are no specific published examples of PROTACs utilizing this compound as the linker. Therefore, no quantitative data for DC50 and Dmax values can be provided in a structured table at this time. Researchers are encouraged to report these values upon successful synthesis and evaluation of this compound-containing PROTACs to contribute to the collective knowledge in the field.

Visualization of Key Processes

To aid in the conceptual understanding of PROTAC development and mechanism, the following diagrams illustrate the general structure of a PROTAC and its mechanism of action.

Conclusion

This compound represents a promising and versatile linker for the development of novel PROTACs. Its azide functionality allows for straightforward and modular synthesis via click chemistry, while the PEG component can enhance the physicochemical properties of the final molecule. The pyrene moiety offers the exciting possibility of using its fluorescent properties to study the intricate mechanism of PROTAC action, including the formation of the crucial ternary complex, and to visualize the PROTAC within the cellular environment. While the direct role of pyrene as a VHL ligand is not supported by current evidence, its utility as a fluorescent probe adds a valuable dimension to the PROTAC design toolkit. Further research and publication of data on PROTACs incorporating this compound will be invaluable to fully realize its potential in the field of targeted protein degradation.

References

The Pivotal Role of the PEG Linker in Pyrene-PEG2-azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrene-PEG2-azide is a heterobifunctional molecule that integrates the unique fluorescent properties of pyrene with the versatile reactivity of an azide group, all connected by a diethylene glycol (PEG2) linker. This guide delves into the critical role of the PEG2 linker, elucidating its impact on the molecule's physicochemical properties and its utility in bioconjugation and drug development. We will explore the synergistic functions of the pyrene fluorophore, the azide handle for "click" chemistry, and the central PEG2 spacer, providing detailed experimental protocols and quantitative data to support its application in advanced research.

Introduction: A Tripartite Molecular Architecture

This compound is comprised of three key functional moieties:

-

Pyrene: A polycyclic aromatic hydrocarbon that serves as a sensitive fluorescent probe. Its emission spectrum is highly dependent on the polarity of its microenvironment, and it can form excimers (excited-state dimers) when two pyrene molecules are in close proximity (~10 Å), resulting in a distinct, longer-wavelength emission.[1] This property is invaluable for studying molecular interactions, protein conformation, and membrane dynamics.[1]

-

Azide Group (-N₃): A highly selective and stable functional group that is a cornerstone of "click chemistry."[2] It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to form a stable triazole linkage with alkyne-modified molecules.[2][3] This bioorthogonal reactivity allows for the specific and efficient labeling of biomolecules in complex biological systems.

-

PEG2 Linker (-CH₂CH₂OCH₂CH₂O-): A short, hydrophilic polyethylene glycol spacer that covalently connects the pyrene fluorophore to the azide group. This linker is not merely a passive connector but plays a crucial role in modulating the overall properties of the molecule.

This guide will focus on the multifaceted contributions of the PEG2 linker to the functionality of this compound.

The Core Function of the PEG2 Linker

The diethylene glycol linker in this compound imparts several advantageous properties that are critical for its application in biological research and drug development.

Enhanced Solubility

One of the most significant contributions of the PEG linker is the enhancement of aqueous solubility. The pyrene moiety is inherently hydrophobic, which can lead to aggregation and limited bioavailability in aqueous biological environments. The hydrophilic ethylene oxide units of the PEG linker improve the overall water solubility of the conjugate, facilitating its handling and use in physiological buffers.

Reduced Steric Hindrance

The PEG linker acts as a flexible spacer, physically separating the bulky pyrene group from the reactive azide terminus. This spatial separation minimizes steric hindrance, allowing for more efficient access of the azide group to its alkyne binding partner during click chemistry reactions. This can lead to improved reaction kinetics and higher conjugation yields.

Improved Biocompatibility and Reduced Immunogenicity

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to reduce the immunogenicity of therapeutic molecules and improve their pharmacokinetic profiles. While the PEG2 linker in this compound is short, it contributes to the overall hydrophilicity and can help to shield the potentially immunogenic pyrene core from the host immune system.

Modulation of Fluorescent Properties

The PEG linker can influence the local microenvironment of the pyrene fluorophore. By preventing aggregation of the hydrophobic pyrene units in aqueous solutions, the PEG linker helps to maintain the monomeric fluorescence emission of pyrene. This is crucial for applications where the distinct monomer and excimer fluorescence signals are used to probe molecular interactions.

Quantitative Data and Physicochemical Properties

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₂N₄O₃ | |

| Molecular Weight | 402.45 g/mol | |

| CAS Number | 2135330-58-2 | |

| Excitation Maxima (λex) | 313, 326, 343 nm | |

| Emission Maxima (λem) | 377, 397 nm | |

| Solubility | DMSO, DMF, DCM | |

| Purity | >96% |

Table 2: Typical Reaction Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Recommended Condition |

| Solvent | Aqueous buffer (e.g., PBS), DMSO, DMF, or mixtures |

| Temperature | Room Temperature |

| pH Range | 4 - 11 |

| Catalyst | Copper(II) Sulfate (CuSO₄) with a reducing agent (e.g., Sodium Ascorbate) |

| Ligand (optional but recommended) | THPTA, BTTAA |

| Reactant Ratio (Azide:Alkyne) | 1:1 to 1:1.5 |

| Reaction Time | 0.5 - 12 hours |

Experimental Protocols

General Protocol for Labeling an Alkyne-Modified Peptide with this compound via CuAAC

This protocol outlines a general procedure for the copper-catalyzed click chemistry reaction to conjugate this compound to a peptide containing an alkyne group (e.g., propargylglycine).

Materials:

-

Alkyne-modified peptide

-

This compound

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for dissolving this compound)

-

Purification system (e.g., HPLC or dialysis)

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve the alkyne-modified peptide in PBS to a final concentration of 1-5 mg/mL.

-

Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

-

-

Set up the Reaction Mixture:

-

In a microcentrifuge tube, combine the alkyne-modified peptide solution and a 1.5-fold molar excess of the this compound stock solution.

-

Add the THPTA ligand to the reaction mixture to a final concentration of 5 times the copper concentration.

-

Add CuSO₄ to the reaction mixture to a final concentration of 50-100 µM.

-

-

Initiate the Reaction:

-

Add freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM.

-

Gently vortex the mixture to ensure homogeneity.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to determine completion.

-

-

Purification:

-

Upon completion, purify the pyrene-labeled peptide from excess reagents and catalyst using reverse-phase HPLC or dialysis.

-

-

Characterization:

-

Confirm the successful conjugation and purity of the final product by mass spectrometry and measure the fluorescence spectrum to verify the presence of the pyrene label.

-

Visualizing the Workflow and Logic

Molecular Structure of this compound

Caption: Molecular components of this compound.

Bioconjugation Workflow via Click Chemistry

Caption: Experimental workflow for bioconjugation.

Signaling Pathway of Click Chemistry (CuAAC)

Caption: Simplified CuAAC reaction pathway.

Conclusion

The PEG2 linker in this compound is an essential component that significantly enhances the molecule's utility for researchers in life sciences and drug development. Its ability to improve aqueous solubility, reduce steric hindrance, and potentially increase biocompatibility makes this compound a robust tool for fluorescently labeling a wide array of biomolecules through the highly efficient and specific click chemistry reaction. This guide has provided a comprehensive overview of the role of the PEG linker, supported by available quantitative data and detailed experimental protocols, to facilitate its effective application in the laboratory. The synergistic design of this tripartite molecule opens up numerous possibilities for probing biological systems and constructing novel bioconjugates for therapeutic and diagnostic purposes.

References

azide functional group for click chemistry

An In-depth Technical Guide to the Azide Functional Group for Click Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the "Click"

In the quest for efficient and reliable chemical synthesis, the concept of "click chemistry," first fully described by K. Barry Sharpless in 2001, has become a cornerstone technology.[][2] It champions a suite of reactions that are high-yielding, wide in scope, create easily removable byproducts, are stereospecific, and can be conducted under simple, often benign, conditions.[3][4] At the heart of the most prominent click reactions is the azide functional group (-N₃), a small, energetic, and uniquely reactive moiety.

The azide group is a linear, 1,3-dipolar functional group that is remarkably stable and bioorthogonal, meaning it is largely unreactive with the vast majority of functional groups found in biological systems. This unique combination of stability and controlled reactivity makes it an indispensable tool for selectively joining molecules in complex environments, from drug discovery pipelines to living cells. This guide provides a comprehensive technical overview of the azide's role in click chemistry, focusing on reaction mechanisms, quantitative data, practical applications, and detailed experimental protocols.

Core Principles: Azide-Alkyne Cycloaddition Reactions

The most powerful application of the azide group in click chemistry is its [3+2] cycloaddition reaction with an alkyne to form a stable, aromatic triazole ring. This transformation has several key variations, each with distinct advantages.

The Huisgen 1,3-Dipolar Cycloaddition (Thermal)

The parent reaction, first extensively studied by Rolf Huisgen, is a thermal cycloaddition between an azide and an alkyne. However, this uncatalyzed reaction has significant drawbacks; it requires high temperatures and long reaction times, and it often produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, making it unsuitable for applications requiring high specificity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) was a revolutionary step that transformed the Huisgen cycloaddition into a true "click" reaction. Often called the "cream of the crop" of click chemistry, CuAAC features an incredible rate acceleration of 10⁷ to 10⁸ compared to the thermal reaction.

The reaction proceeds under mild conditions, including at room temperature and in aqueous solutions over a wide pH range (4-12), and is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer. The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise process, culminating in the stable triazole product. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cytotoxicity associated with the copper catalyst, which can be a limitation for studies in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a metal-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN). The inherent ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed rapidly with an azide at physiological temperatures without any catalyst. SPAAC is highly bioorthogonal and has become the gold standard for labeling and imaging biomolecules in their native environment.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

For applications where the 1,5-disubstituted triazole is desired, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary, highly regioselective method. Unlike CuAAC, the RuAAC mechanism is believed to proceed via an oxidative coupling pathway that forms a six-membered ruthenacycle intermediate, leading to the alternative regioisomer. A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, offering broader substrate scope.

Quantitative Data Summary

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed against the requirement for biocompatibility.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst Requirement | Copper(I) salt (e.g., CuSO₄ with a reducing agent) | None (driven by ring strain) |

| Biocompatibility | Potentially cytotoxic due to copper; requires ligands (e.g., THPTA) for in vivo applications to minimize toxicity. | Excellent; widely used for live-cell and in vivo studies. |

| Regioselectivity | Exclusively 1,4-disubstituted triazole. | Mixture of regioisomers, but often inconsequential for linker applications. |

| Second-Order Rate Constant (k₂) | Generally faster: 1 - 100 M⁻¹s⁻¹ | Slower, dependent on cyclooctyne: 10⁻³ - 1 M⁻¹s⁻¹ (e.g., BCN: ~0.1 M⁻¹s⁻¹, DBCO: ~0.3 M⁻¹s⁻¹) |

| Typical Reactants | Terminal alkynes are highly reactive; internal alkynes react much slower. | Azides and strained cyclooctynes (e.g., DBCO, BCN, DIBO). |

| Typical Reaction Time | 1 - 12 hours. | 30 minutes - 12 hours. |

| Typical Yield | High (70 - 95%+). | Very high (80 - 99%). |

Synthesis and Safe Handling of Azides

While azides are powerful reagents, they must be handled with care due to their potential toxicity and explosive nature.

Synthesis of Organic Azides

-

Alkyl Azides : Commonly prepared via nucleophilic substitution of an alkyl halide or sulfonate with an azide salt like sodium azide (NaN₃).

-

Aryl Azides : Typically synthesized from aryl amines by converting the amine to a diazonium salt, which is then displaced by an azide ion.

Safety Protocols and Hazard Management

Organic azides are energetic compounds, and low-molecular-weight azides can be explosive. The following safety precautions are mandatory.

| Hazard Category | Guideline and Precaution |

| Explosive Potential | Rule of Six : A molecule should have at least six carbon atoms for each azide group to be considered relatively safe. Carbon/Nitrogen Ratio : The number of nitrogen atoms should not exceed the number of carbon atoms. Small organic azides (e.g., azidomethane) are dangerously explosive. |

| Handling | Always use appropriate personal protective equipment (PPE), including gloves and safety glasses. Use plastic or ceramic spatulas; never use metal spatulas , as they can form shock-sensitive heavy metal azides. Conduct reactions behind a blast shield. |

| Reaction Conditions | Do not use chlorinated solvents like dichloromethane or chloroform, as they can form extremely unstable di- and tri-azidomethane. Avoid mixing azides with strong acids, which can form the highly toxic and explosive hydrazoic acid. |

| Purification & Storage | Never purify organic azides by distillation or rotary evaporation , as this can lead to explosive decomposition. Purification should be limited to extraction, precipitation, or careful column chromatography for more stable azides. Store all organic azides in the dark and at low temperatures (-18°C is recommended). |

| Waste Disposal | Azide waste must be collected in a separate, clearly labeled container and kept away from acids and metals. |

Visualizing Click Chemistry Mechanisms and Workflows

Caption: Figure 1. Comparison of Azide-Alkyne Cycloaddition Pathways.

Applications in Drug Development and Chemical Biology

Click chemistry's efficiency and bioorthogonality have made it an invaluable tool across the life sciences.

-

Drug Discovery : The modular nature of click chemistry is ideal for rapidly synthesizing large compound libraries for high-throughput screening. It is also a cornerstone of fragment-based drug discovery (FBDD), where low-affinity fragments that bind to a biological target can be "clicked" together to create a high-potency lead molecule.

-

Antibody-Drug Conjugates (ADCs) : Click chemistry provides a precise and stable method for attaching potent cytotoxic drugs to monoclonal antibodies, creating targeted therapies that deliver payloads directly to cancer cells.

-

Bioconjugation and Imaging : Azides and alkynes can be incorporated into biomolecules like proteins, nucleic acids, and glycans. This allows for the attachment of probes for imaging, tracking, and purification. A common strategy involves metabolically labeling cells with an azide-modified sugar (e.g., Ac₄ManNAz), which is incorporated into cell-surface glycoproteins. These glycoproteins can then be visualized by reacting the cells with a cyclooctyne-linked fluorophore via SPAAC.

References

Methodological & Application

Application Notes and Protocols for Pyrene-PEG2-azide Click Chemistry

For Researchers, Scientists, and Drug Development Professionals